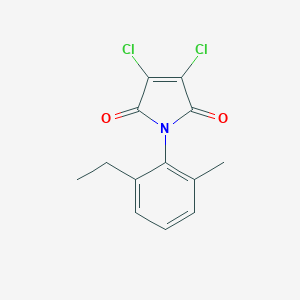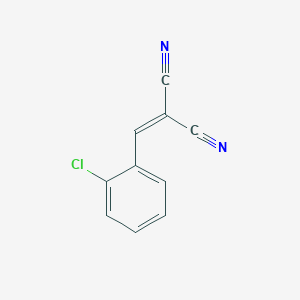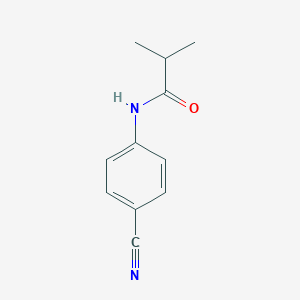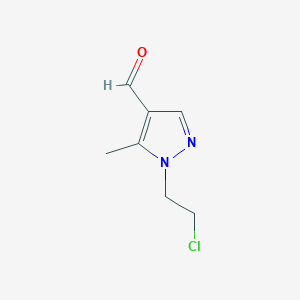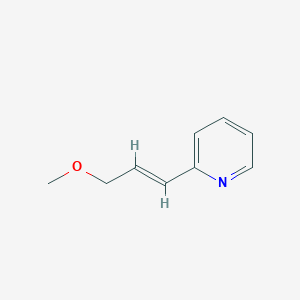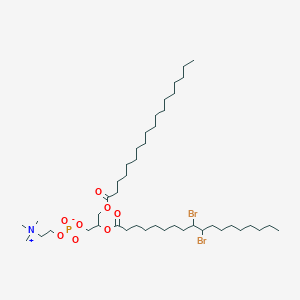
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is a chemical compound with the molecular formula C44H86Br2NO8P . It is often used in scientific research .
Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of a glycerol backbone with oleoyl (a monounsaturated fatty acid) and dibromostearoyl (a brominated saturated fatty acid) groups attached . The phosphocholine group is attached to the glycerol backbone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 947.937301 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Formation of Lysophosphatidylcholine Derivatives : This compound plays a crucial role in the formation of lysophosphatidylcholine and its derivatives, as indicated in the research conducted by Panasenko et al. (2002) in their study titled "Interaction of Exogenous Hypochlorite or Hypochlorite Produced by Myeloperoxidase +H2 O2 +Cl– System with Unsaturated Phosphatidylcholines" (Panasenko et al., 2002).
Isotopic Contrast for Structural Studies : Yepuri et al. (2016) highlighted its use in providing isotopic contrast for detailed structural studies of multicomponent membranes using neutron techniques. Their work is detailed in the paper "Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry" (Yepuri et al., 2016).
Phosphatidylethanolamine Composition : According to Perly et al. (1985), it is a component of phosphatidylethanolamine containing oleic acid and dihydrosterculic acid, as explored in their research "Acyl chain dynamics of phosphatidylethanolamines containing oleic acid and dihydrosterculic acid: 2H NMR relaxation studies" (Perly et al., 1985).
Enzymatic Interaction : Wise et al. (1980) studied the kinetic properties of oleoyl-CoA:1-acylglycerophosphocholine acyltransferase in brain microsomes, providing insights into its enzymatic interactions. This is detailed in "The kinetic properties of oleoyl-CoA:1-acyl-sn-glycero-3-phosphocholine O-acyltransferase from mouse-brain microsomes" (Wise et al., 1980).
Response to Ozone Exposure : Lai et al. (1994) demonstrated that ozone exposure to unsaturated phosphocholines, like this compound, causes significant changes in surface pressure-area isotherms. Their findings are in "Interactions of monolayers of unsaturated phosphocholines with ozone at the air-water interface" (Lai et al., 1994).
Molecular Ion Yields in SIMS : Keskin et al. (2014) studied the relative ion yields in mammalian cell components using C60 SIMS, noting the suppression of molecular ion yields of this compound. They presented their findings in "Relative ion yields in mammalian cell components using C60 SIMS" (Keskin et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
[2-(9,10-dibromooctadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGVUJNTJSDJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86Br2NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923281 | |
| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine | |
CAS RN |
120246-71-1 | |
| Record name | 1-Oleoyl-2-(9,10-dibromostearoyl)phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120246711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



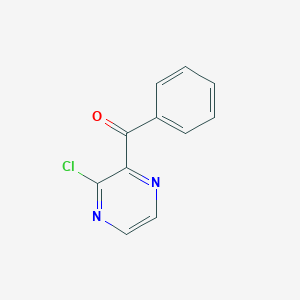
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
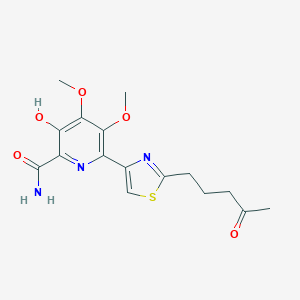
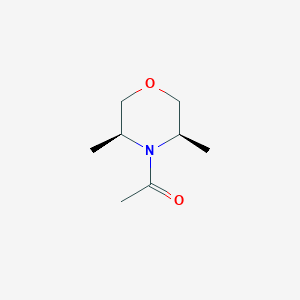
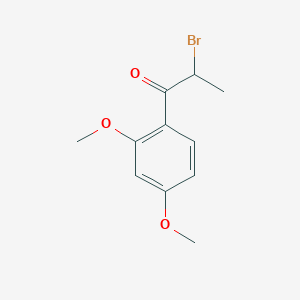
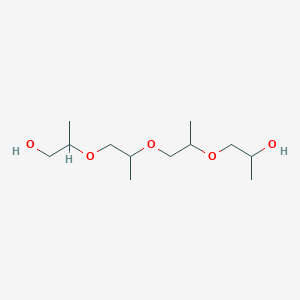
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
